2,3-Dibromopropyl isothiocyanate

概要

説明

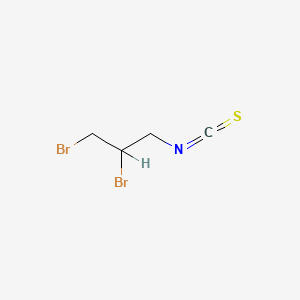

2,3-Dibromopropyl isothiocyanate is an organic compound with the molecular formula C₄H₅Br₂NS and a molecular weight of 258.96 g/mol . It is characterized by the presence of two bromine atoms and an isothiocyanate group attached to a propyl chain. This compound is known for its reactivity and has been utilized in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

2,3-Dibromopropyl isothiocyanate can be synthesized through the reaction of thiourea with bromine in chloroform. The general procedure involves dissolving thiourea in chloroform and adding bromine dissolved in the same solvent over a period of 1-1.5 hours. The resulting mixture is then neutralized with sodium bicarbonate solution .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.

化学反応の分析

Types of Reactions

2,3-Dibromopropyl isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Addition Reactions: The isothiocyanate group can participate in addition reactions with various nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include amines, thiols, or alcohol derivatives of the original compound.

Addition Products: Addition reactions with nucleophiles can lead to the formation of thiourea derivatives and other related compounds.

科学的研究の応用

2,3-Dibromopropyl isothiocyanate has been utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Medicine: Research has explored its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of flame retardants and other industrial chemicals

作用機序

The mechanism of action of 2,3-Dibromopropyl isothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the isothiocyanate group, which can form stable thiourea derivatives. The compound’s effects on biological systems are often related to its ability to modify proteins and inhibit enzyme activity .

類似化合物との比較

Similar Compounds

Tris(2,3-dibromopropyl) isocyanurate: Another brominated compound used as a flame retardant.

Phenyl isothiocyanate: A simpler isothiocyanate compound used in protein sequencing and other biochemical applications.

Uniqueness

2,3-Dibromopropyl isothiocyanate is unique due to its dual bromine substitution, which enhances its reactivity and makes it suitable for specific industrial and research applications. Its ability to form stable thiourea derivatives also distinguishes it from other isothiocyanate compounds.

生物活性

2,3-Dibromopropyl isothiocyanate (DBPIC) is a compound derived from the hydrolysis of glucosinolates, primarily found in cruciferous vegetables. This isothiocyanate exhibits various biological activities, including anticancer properties, modulation of enzymatic pathways, and potential toxic effects. The following sections provide a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₈Br₂N₁S

- Molecular Weight : 227.00 g/mol

Anticancer Properties

DBPIC has been studied for its potential anticancer effects. Isothiocyanates, including DBPIC, are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

- Mechanism of Action : DBPIC can activate the Nrf2/ARE pathway, which regulates the expression of detoxifying enzymes and antioxidants. This activation helps in protecting cells from oxidative stress and may reduce the risk of cancer development .

- Case Study : In one study involving human cancer cell lines, DBPIC exhibited significant cytotoxicity against breast cancer cells (MCF-7), leading to increased apoptosis markers such as caspase-3 activation .

Enzyme Modulation

DBPIC has been shown to influence the activity of several phase I biotransformation enzymes:

- Cytochrome P450 Enzymes : Research indicates that DBPIC can modulate the expression and activity of cytochrome P450 enzymes (CYPs). Specifically, it has been found to downregulate CYP3A2 mRNA expression while upregulating CYP1A1 and CYP1A2 activities in rat hepatocytes .

| Enzyme | Effect of DBPIC |

|---|---|

| CYP3A2 | Downregulation |

| CYP1A1 | Upregulation |

| CYP1A2 | Upregulation |

Toxicological Effects

While DBPIC shows promise in various therapeutic applications, its toxicological profile raises concerns:

- In vitro Studies : High concentrations of DBPIC have been associated with increased oxidative stress markers and inflammation in cell cultures. For instance, exposure to micromolar concentrations resulted in elevated levels of reactive oxygen species (ROS) and pro-inflammatory cytokines .

- Animal Studies : In vivo studies have indicated that chronic exposure to brominated compounds similar to DBPIC can lead to carcinogenic effects in animal models. Specifically, studies have shown kidney tumors in rodents exposed to related brominated flame retardants .

Recent Studies

Recent research has focused on the synthesis and biological evaluation of derivatives of DBPIC:

- A study demonstrated the synthesis of thiazine derivatives using DBPIC as a precursor. These derivatives showed promising anticancer activity against various cell lines, indicating that modifications to the isothiocyanate structure could enhance biological efficacy .

- Another investigation highlighted the anti-estrogenic properties of related compounds derived from 2,3-dibromopropyl isothiocyanurate (TBC), suggesting a broader impact on endocrine functions .

特性

IUPAC Name |

1,2-dibromo-3-isothiocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2NS/c5-1-4(6)2-7-3-8/h4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQQAAKQKFCSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51784-10-2 | |

| Record name | 2,3-Dibromopropyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051784102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51784-10-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of heterocyclic compounds can be synthesized using 2,3-Dibromopropyl isothiocyanate?

A1: this compound serves as a useful precursor in synthesizing various heterocyclic compounds. Research indicates its application in forming substituted thiazolidine-2-thiones and tetrahydro-1,3-thiazine-2-thiones. [, ] For instance, reacting this compound with 2-amino-3-ethoxycarbonylthiophenes leads to the formation of specific substituted thiazolidine-2-thiones. [] Similarly, it plays a role in synthesizing 5-halo-3,4,5,6-tetrahydro-1,3-thiazine-2-thiones and 5-halomethylthiazolidine-2-thiones. [] These findings highlight the versatility of this compound in constructing diverse heterocyclic systems.

Q2: How does the reaction of this compound with amines proceed? Is there a preferred regioselectivity?

A2: The addition reaction of amines to this compound exhibits regioselectivity. While the provided abstracts don't delve into the specific mechanistic details, one study focuses on understanding the orientation during this addition reaction. [] This suggests that the reaction might yield different isomeric products, and the research likely explores factors influencing the preferential formation of one isomer over others. Further investigation into the full text of these articles would provide a more detailed understanding of the reaction mechanism and the factors governing its regioselectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。